N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide
Overview
Description
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide is an organic compound with the chemical formula C9H15NO2S . It is a mixture of ortho- and para-isomers of N-ethyl-toluenesulfonamide. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyltoluenesulfonamide can be synthesized through the reaction of toluenesulfonamide with ethylating agents. One common method involves the reaction of toluenesulfonamide with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, N-Ethyltoluenesulfonamide is produced by reacting toluenesulfonamide with ethyl chloride or ethyl bromide in the presence of a catalyst. The reaction is conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyltoluenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various N-substituted toluenesulfonamides.
Scientific Research Applications
N-Ethyltoluenesulfonamide has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used as a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-Ethyltoluenesulfonamide involves its ability to interact with various molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modify proteins through nucleophilic substitution reactions, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
N-Methyltoluenesulfonamide: Similar in structure but with a methyl group instead of an ethyl group.
N-Propylbenzenesulfonamide: Contains a propyl group instead of an ethyl group.
N-Butylbenzenesulfonamide: Contains a butyl group instead of an ethyl group.
Uniqueness
N-Ethyltoluenesulfonamide is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSDSKPHLCUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26914-52-3 | |
Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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